molecular formula C17H17BrClN3O3 B2404653 3-((3-bromopyridin-2-yl)oxy)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1903357-72-1

3-((3-bromopyridin-2-yl)oxy)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2404653
CAS No.: 1903357-72-1
M. Wt: 426.7
InChI Key: BYMMAWOIKCJIJR-UHFFFAOYSA-N
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Description

3-((3-bromopyridin-2-yl)oxy)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound is classified as a pyrrolidine-carboxamide derivative and features a complex structure incorporating a 3-bromopyridine moiety and a 5-chloro-2-methoxyphenyl group. Its molecular architecture is characteristic of scaffolds designed to interact with enzyme active sites and biological receptors, making it a valuable tool for investigating cellular signaling pathways . The structural motifs present in this compound are frequently explored in pharmaceutical research for their potential as enzyme inhibitors . For instance, heterocyclic compounds containing pyrrolidine and carboxamide functional groups have been investigated for their ability to inhibit specific kinases like c-Met and VEGFR-2, which are implicated in oncogenic processes including cell proliferation, invasion, and angiogenesis . Furthermore, the presence of a bromopyridine unit is a common feature in compounds designed for targeted protein inhibition, as seen in various patented heterocyclic compounds . Researchers can utilize this reagent as a key intermediate or a lead compound in the synthesis and development of novel therapeutic agents, particularly for probing metabolic diseases, oncology, and inflammatory conditions . This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(3-bromopyridin-2-yl)oxy-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClN3O3/c1-24-15-5-4-11(19)9-14(15)21-17(23)22-8-6-12(10-22)25-16-13(18)3-2-7-20-16/h2-5,7,9,12H,6,8,10H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMMAWOIKCJIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)OC3=C(C=CC=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((3-bromopyridin-2-yl)oxy)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic organic molecule that has attracted attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H17BrClN3O3C_{17}H_{17}BrClN_3O_3 with a molecular weight of approximately 407.69 g/mol. The compound features a pyrrolidine ring, a bromopyridine moiety, and a chloro-methoxyphenyl group.

PropertyValue
Molecular FormulaC17H17BrClN3O3C_{17}H_{17}BrClN_3O_3
Molecular Weight407.69 g/mol
CAS Number[Not specified]
Melting Point[Not specified]
Solubility[Not specified]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cancer progression. The compound's structure enables it to modulate the activity of these targets, thereby influencing various signaling pathways crucial for cell proliferation and survival.

  • Inhibition of Tumor Growth : Studies have shown that similar compounds can inhibit the growth of tumor cells by interfering with cell cycle regulation and apoptosis pathways. For instance, a related compound demonstrated moderate tumor growth inhibition in xenograft models, suggesting potential efficacy against certain cancers .
  • Target Engagement : The binding affinity to specific proteins, such as MDM2 (Murine Double Minute 2), has been noted in related research. Compounds with similar structures have shown effective inhibition of MDM2, leading to the activation of p53 pathways which are critical in tumor suppression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Halogen Substituents : The presence of halogen atoms (e.g., bromine and chlorine) significantly enhances the antiproliferative activity against various cancer cell lines. The electronegative nature of these substituents plays a vital role in increasing binding affinity to target proteins .
  • Pyrrolidine Core : The pyrrolidine structure contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets effectively .

Case Studies

Several studies have investigated the biological activity of compounds similar to This compound :

  • Antitumor Activity : In vivo studies demonstrated that compounds with similar scaffolds exhibited significant antitumor effects in mouse models. For example, a study reported that administration at doses around 100 mg/kg resulted in modest tumor growth inhibition but highlighted the need for further optimization to enhance efficacy .
  • In Vitro Efficacy : In vitro assays indicated that derivatives of pyrrolidine showed promising results against various cancer cell lines, including HCT-15 (colon carcinoma) and SJSA-1 (sarcoma) cells. These studies emphasized the importance of functional groups in enhancing biological activity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions that allow for the efficient construction of complex molecular architectures. For example, the use of multicomponent reactions (MCRs) has been highlighted as a significant method for synthesizing biologically active molecules, including derivatives similar to the compound .

Table 1: Synthesis Overview

StepReaction TypeKey IngredientsConditions
1MCR3-bromopyridin-2-ol, 5-chloro-2-methoxyphenyl amineReflux in ethanol
2CouplingPyrrolidine derivativeUnder inert atmosphere
3PurificationColumn chromatographySilica gel with hexane/EtOAc

Antimicrobial Properties

Research has demonstrated that compounds similar to 3-((3-bromopyridin-2-yl)oxy)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, particularly those exhibiting multidrug resistance .

Table 2: Antimicrobial Activity

CompoundBacteria TestedMIC (μM)
Compound A (similar structure)Staphylococcus aureus12.4
Compound BEscherichia coli16.5
Compound CKlebsiella pneumoniae16.1

Pharmacological Applications

The compound is also being investigated for its potential as a dual-target drug, specifically as a mu-opioid receptor agonist and dopamine D3 receptor antagonist. This dual action could provide new therapeutic avenues for treating conditions such as pain and addiction .

Neurological Disorders

Due to its ability to interact with neurotransmitter systems, this compound may be beneficial in treating neurological disorders by modulating dopaminergic pathways. The design of derivatives with enhanced selectivity and potency is ongoing, aiming to improve treatment outcomes for conditions like Parkinson's disease and schizophrenia .

Cancer Treatment

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanisms involve the modulation of cell signaling pathways that are critical for cancer cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyrrolidine Carboxamide Cores

The following table summarizes key structural analogs and their properties:

Compound Name Key Substituents Biological Target/Activity Research Findings Reference
(S)-N-(3-Isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide 3-Isopropylphenyl, thiazole TRPV1 antagonist Demonstrated efficacy in suppressing bladder hyperactivity in animal models .
N-(2-Fluoro-5-(6-morpholinoimidazo[1,2-a]pyrimidin-2-yl)phenyl)pyrrolidine-1-carboxamide Fluoro, morpholinoimidazopyrimidine Proteasome inhibition (preclinical candidate) Improved solubility and metabolic stability compared to earlier analogs .
N-[3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (KEV) Chloromethoxyphenyl, pyrazolopyridine JAK kinase inhibitor High selectivity for JAK1/3 in molecular docking studies .
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide Trifluoroethyl, morpholinopyridine Undisclosed (patented solid-state form) Enhanced crystallinity and stability for formulation .

Functional and Pharmacological Comparisons

  • TRPV1 Antagonists : The compound from Anand and Rajagopal (2023) shares the pyrrolidine carboxamide scaffold but replaces the bromopyridinyloxy group with a thiazole ring. This substitution likely enhances blood-brain barrier penetration, as demonstrated in preclinical models of neuropathic pain . In contrast, the 3-bromopyridinyloxy group in the target compound may prioritize peripheral activity due to reduced lipophilicity.
  • JAK Inhibitors : KEV () retains the 5-chloro-2-methoxyphenyl group but replaces the pyrrolidine carboxamide with a pyrazolopyridine system. This modification results in stronger hydrogen bonding with JAK kinases, as evidenced by molecular docking (PDB ID 6N7A) .
  • Proteasome Inhibitors: The morpholinoimidazopyrimidine-substituted analog () exhibits superior metabolic stability compared to the target compound, attributed to the electron-withdrawing fluorine atom and morpholine ring .

Physicochemical and Crystallographic Comparisons

  • Solubility : The trifluoroethyl group in the patented compound () increases hydrophobicity, whereas the methoxy and bromine groups in the target compound balance solubility and membrane permeability .
  • Crystal Packing: 3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide () forms monoclinic crystals (space group P2₁/c) with a density of 1.654 Mg/m³. The ethoxyphenyl group facilitates π-π stacking, a feature absent in the target compound’s chloromethoxyphenyl moiety .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((3-bromopyridin-2-yl)oxy)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution between a bromopyridine derivative and a pyrrolidine carboxamide precursor. Key steps include coupling 3-bromopyridin-2-ol with a pyrrolidine scaffold under mild basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitoring via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Use 1H/13C NMR to confirm substituent positions on the pyrrolidine and aryl rings. For example, the methoxy group on the phenyl ring appears as a singlet near δ 3.8 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+) with <2 ppm error. X-ray crystallography (if crystals are obtainable) resolves stereochemistry and bond angles, as demonstrated for structurally analogous carboxamides .

Q. How is preliminary pharmacological screening conducted for this compound?

  • Methodological Answer : Initial screening involves receptor binding assays (e.g., radioligand displacement for GPCRs or kinases) and cell-based assays (e.g., cAMP or calcium flux measurements). For example, related pyrrolidine carboxamides were tested for vasopressin receptor antagonism using CHO cells expressing human V1b receptors, with IC₅₀ values calculated via dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for target receptors?

  • Methodological Answer : Systematically modify substituents on the pyrrolidine ring and aryl groups. For instance:

  • Replace the 3-bromopyridinyl group with chloro or methoxy variants to assess steric/electronic effects.
  • Introduce chiral centers on the pyrrolidine core and compare enantiomer activity via chiral HPLC separation.
    Use molecular docking (e.g., AutoDock Vina) to predict binding modes to receptors like V1b, followed by mutagenesis studies to validate critical residues .

Q. How to resolve contradictions in reported biological activity data across different assay systems?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in cell-free vs. cell-based assays) may arise from differences in membrane permeability or off-target effects. Conduct counter-screens against related receptors (e.g., V1a, V2) and use knockout cell lines to isolate target-specific activity. Validate with in vivo models , such as corticotropin secretion in stressed rodents, to confirm translational relevance .

Q. What experimental strategies are recommended for assessing in vivo pharmacokinetics and metabolic stability?

  • Methodological Answer : Perform ADME studies in rodents:

  • Oral bioavailability : Compare plasma AUC after oral vs. intravenous administration.
  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes.
  • CNS penetration : Measure brain-to-plasma ratio post-dosing. For compounds with poor solubility, employ nanoformulations (e.g., liposomes) to enhance bioavailability .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/NIOSH guidelines for brominated and chlorinated aromatics:

  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.
  • Store desiccated at −20°C to prevent hydrolysis of the carboxamide group.
  • Dispose of waste via incineration (≥1000°C) to avoid halogenated byproducts .

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